molecular formula C27H41N3O5 B3025787 Beauveriolide III CAS No. 221111-70-2

Beauveriolide III

カタログ番号 B3025787
CAS番号: 221111-70-2
分子量: 487.6 g/mol
InChIキー: VEELKRGSLCNVAR-QVZGIDAOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beauveriolide III is a 13-membered cyclodepsipeptide isolated from Beauveria sp . It inhibits acyl-CoA:cholesterol acyltransferase (ACAT) to block the synthesis of cholesteryl ester, leading to a reduction of lipid droplets in macrophages . Beauveriolide III is more potent against ACAT1 than ACAT2 (IC50 5.5 vs. > 20 µM, respectively) .


Synthesis Analysis

Beauveriolide analogues were designed wherein the Leu or D-allo-Ile residue was replaced by photoreactive amino acids possessing methyldiazirine or trifluoromethyldiazirine in the side chains . The methyldiazirine moiety was installed by reaction of methyl ketones with liquid ammonia to provide imine intermediates, followed by treatment with hydroxylamine-O-sulfonic acid to provide the diaziridines .


Molecular Structure Analysis

The molecular formula of Beauveriolide III is C27H41N3O5 . The exact mass is 487.30 and the molecular weight is 487.641 .


Chemical Reactions Analysis

Beauveriolide III has been reported to bind to sterol O-acyltransferase (SOAT), inhibiting its ability to synthesize cholesteryl esters .


Physical And Chemical Properties Analysis

Beauveriolide III is soluble in methanol, ethanol, acetone, acetonitrile, ethyl acetate, and chloroform . It is insoluble in water and hexane .

科学的研究の応用

Inhibition of Sterol O-Acyltransferase (SOAT)

BeauIII inhibits sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are endoplasmic reticulum (ER) membrane proteins. Specifically:

Atherosclerosis Prevention

Studies suggest that BeauIII may help inhibit the formation of cholesterol esters in macrophages, immune cells involved in atherosclerosis. This potential makes BeauIII an interesting therapeutic agent for preventing or treating atherosclerosis, although further research is needed.

Lipid Droplet Formation Inhibition

Beauveriolides, including BeauIII, inhibit lipid droplet formation in mouse peritoneal macrophages. By blocking SOAT activity, they reduce the synthesis of cholesteryl ester (CE), a key component of lipid droplets .

Oral Activity in Atherosclerogenic Mouse Models

BeauIII has demonstrated oral activity in atherogenic mouse models. It reduces atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and low-density lipoprotein receptor knockout mice .

Structure-Activity Relationships

Researchers have synthesized various beauveriolide derivatives to explore structure-activity relationships. These derivatives, including biotin-labeled beauveriolide, serve as useful probes for investigating SOAT functions .

Potential Hypercholesterolemia Treatment

Given SOAT’s role in cholesterol metabolism, targeting it could be beneficial for hypercholesterolemia treatment. BeauIII’s inhibition of SOAT activity makes it a promising candidate in this context .

特性

IUPAC Name

(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEELKRGSLCNVAR-QVZGIDAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beauveriolide III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beauveriolide III
Reactant of Route 2
Beauveriolide III
Reactant of Route 3
Beauveriolide III
Reactant of Route 4
Beauveriolide III
Reactant of Route 5
Beauveriolide III
Reactant of Route 6
Beauveriolide III

Q & A

Q1: What is Beauveriolide III and what is its mechanism of action?

A: Beauveriolide III (cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl]) is a cyclic depsipeptide isolated from the fungus Beauveria sp. FO-6979. [] It inhibits the formation of lipid droplets in macrophages by targeting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification. [, , ] By inhibiting ACAT, Beauveriolide III reduces the synthesis of cholesteryl ester, ultimately leading to a decrease in lipid droplet accumulation within macrophages. []

Q2: What is the significance of Beauveriolide III's stereochemistry?

A: The stereochemistry of Beauveriolide III, particularly the 3S configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety, is crucial for its biological activity. [] Studies using synthetic stereoisomers demonstrated that the (3S,4S) configuration exhibited potent inhibitory activity against lipid droplet accumulation in macrophages, while other isomers displayed weaker effects. [] This highlights the importance of specific stereochemical arrangements for optimal interaction with its target.

Q3: Does Beauveriolide III exhibit selectivity towards ACAT isozymes?

A: Interestingly, while Beauveriolide III can inhibit both ACAT1 and ACAT2 isozymes in microsomal assays, it demonstrates selective inhibition of ACAT1 in intact cells. [] This selectivity is noteworthy because ACAT1 is ubiquitously expressed, including in macrophages, making it a relevant target for anti-atherosclerotic therapies. []

Q4: How has combinatorial synthesis been employed in Beauveriolide III research?

A: Combinatorial synthesis has played a key role in exploring the structure-activity relationship (SAR) of Beauveriolide III and developing more potent analogues. [, ] By utilizing solid-phase synthesis and solution-phase cyclization, researchers generated a diverse library of Beauveriolide analogues, including diphenyl derivatives with significantly increased potency compared to the parent compound. [, ]

Q5: What is the potential therapeutic application of Beauveriolide III?

A: Beauveriolide III exhibits anti-atherosclerotic activity in mouse models. [] Its ability to inhibit lipid droplet formation in macrophages, particularly through selective ACAT1 inhibition, makes it a promising candidate for further investigation as a potential therapeutic agent for atherosclerosis. [] Further research is necessary to fully elucidate its efficacy and safety profile in humans.

Q6: Are there any known limitations or challenges associated with Beauveriolide III?

A6: While Beauveriolide III shows promise, challenges remain. Further research is needed to:

  • Optimize its potency and selectivity: Although some analogues show improved potency, continued SAR studies are crucial. []
  • Investigate long-term effects and toxicity: Data on chronic toxicity and potential adverse effects are limited. []
  • Develop suitable formulations: Strategies to enhance its stability, solubility, and bioavailability for therapeutic use are needed. []

Q7: What analytical techniques are used to characterize and study Beauveriolide III?

A7: Various analytical techniques have been employed to characterize and study Beauveriolide III, including:

  • Spectral analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were used to elucidate its structure and stereochemistry. [, ]
  • Chromatographic methods: High-performance liquid chromatography (HPLC) was employed for isolation, purification, and analysis of Beauveriolide III and its analogues. [, , , ]
  • Cell-based assays: Macrophage cell lines were utilized to assess its ability to inhibit lipid droplet formation and ACAT activity. [, , ]
  • Animal models: Mouse models of atherosclerosis were used to evaluate its in vivo anti-atherosclerotic effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。